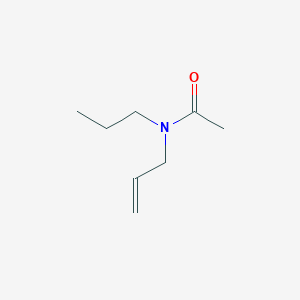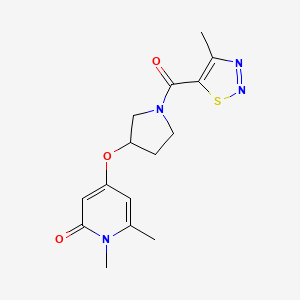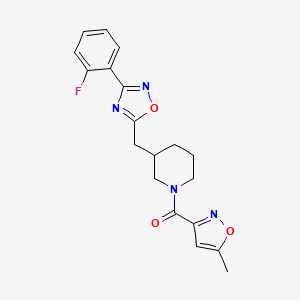![molecular formula C19H22N4O2S B2791186 2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1211292-69-1](/img/structure/B2791186.png)
2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole, also known as DBI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DBI is a member of the benzimidazole family of compounds and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has been found to act as an inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer. Inhibition of CAIX has been shown to decrease tumor growth and metastasis. This compound has also been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the degradation of the neurotransmitter acetylcholine. Inhibition of AChE has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is its potential therapeutic properties in various diseases. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, as well as potential use in the treatment of neurodegenerative diseases. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Another direction is to study its potential use in the treatment of other neurodegenerative diseases such as Huntington's disease. Additionally, further research is needed to optimize the synthesis of this compound and improve its solubility in water for in vivo administration.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been found to exhibit various biochemical and physiological effects, and has potential use in the treatment of various diseases. Further research is needed to fully understand the potential of this compound and optimize its use in therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole involves the condensation reaction of 2-(2,5-dimethylphenylsulfonyl)ethylamine and 1H-benzo[d]imidazole-2-carbaldehyde in the presence of a catalyst. The reaction yields this compound as a white crystalline powder with a melting point of 225-228°C.
Applications De Recherche Scientifique
2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has been found to exhibit potential therapeutic properties in various scientific research studies. It has been investigated for its anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-14-7-8-15(2)18(13-14)26(24,25)23-11-9-22(10-12-23)19-20-16-5-3-4-6-17(16)21-19/h3-8,13H,9-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSFUMRBOVHEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-Chlorophenyl)methyl]-N-propan-2-yloxirane-2-carboxamide](/img/structure/B2791103.png)


![7-Fluoro-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinazoline](/img/structure/B2791107.png)
![5-Hydroxy-2-methyl-4-[morpholino(phenyl)methyl]benzo[g]benzofuran-3-carboxylic acid ethyl ester](/img/structure/B2791108.png)
![7-(4-Fluorophenyl)-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2791111.png)
![3-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2791113.png)

![2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2791118.png)
![2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2791119.png)



